

muscarinic acetylcholine receptor antagonist biperiden

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Compound Focus: Biperiden

CAS No.: 514-65-8

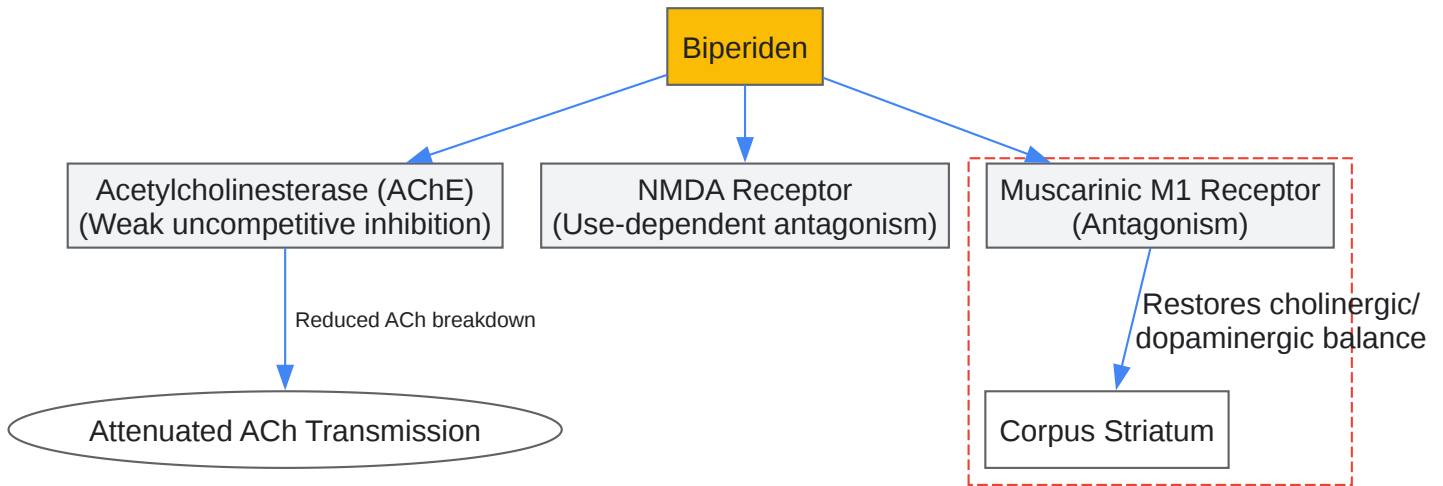
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Mechanism of Action and Pharmacological Profile

Biperiden's primary mechanism is competitive antagonism of central muscarinic M1 receptors, restoring balance in the corpus striatum [1]. Research also reveals secondary actions: use-dependent (uncompetitive) antagonism at NMDA receptors [2] and weak uncompetitive inhibition of acetylcholinesterase (AChE) with a K_i of 1.11 mmol/L [3].

The diagram below illustrates **biperiden's** primary and secondary mechanisms of action.



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Biperiden's core mechanism and secondary interactions.

Quantitative Pharmacological Data

The table below summarizes key quantitative data for **biperiden**.

Parameter	Details
Molecular Formula	C ₂₁ H ₂₉ NO [1]
Molecular Weight	311.4611 g/mol [1]
Primary Target & Action	Muscarinic Acetylcholine Receptor M1; Antagonist [1]
Bioavailability	~87% [1]
Protein Binding	~60% [1]
Therapeutic Dose (Oral, Parkinson's)	Initial: 2 mg 3-4 times/day; Max: 16 mg per 24 hours [4]

Parameter	Details
AChE Inhibition Constant (Ki)	1.11 ± 0.20 mmol/L [3]
NMDA Receptor Functional Ki	8.8 µM (in rabbit caudate nucleus slices) [2]
Acute Toxicity (LD ₅₀ in rats)	760 mg/kg (oral) [1]

Established and Investigational Uses

Biperiden has both well-established clinical uses and several applications under investigation.

Approved Clinical Uses

- **Parkinson's Disease:** Used to reduce muscle stiffness, tremors, and poor muscle control [1] [5] [4].
- **Drug-Induced Extrapyramidal Symptoms:** Controls acute dystonia, akathisia, and other movement disorders caused by neuroleptic drugs [1].

Emerging and Investigational Applications

- **Post-Traumatic Epilepsy (PTE) Prevention:** A Phase III clinical trial is evaluating intravenous **biperiden** administered within 12 hours of moderate/severe traumatic brain injury to prevent or mitigate PTE development [6].
- **Substance Use Disorders:** Preclinical studies in rats show **biperiden** reduces motivation for alcohol consumption and alcohol-seeking behavior [7]. Other research suggests it can impair memory consolidation of cocaine-conditioned place preference [7].
- **Cognitive Studies in Psychosis:** Used as a research tool for acute pharmacological challenge; a single 4 mg dose significantly negatively influenced verbal and visual learning and memory in both psychotic subjects and healthy controls [8].

Detailed Experimental Protocols

For researchers aiming to replicate or adapt key studies, here are detailed methodologies for investigating **biperiden**'s effects.

Protocol: AChE Inhibition Assay [3]

This protocol determines **biperiden**'s inhibitory activity and mechanism against AChE.

- **Key Steps:**
 - **Reaction Setup:** Pipette 400 μL of DTNB, 25 μL of AChE, 375 μL of PBS (pH 7.4), and 100 μL of **biperiden** (at various concentrations) into a cuvette.
 - **Initiation:** Add 100 μL of acetylthiocholine chloride substrate to start the reaction.
 - **Measurement:** Immediately measure absorbance, then again after 2 minutes of reaction.
 - **Calculation:** Calculate enzyme activity using the extinction coefficient for 5-thio-2-nitrobenzoic acid ($\epsilon = 14,150 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$).
 - **Mechanism Analysis:** Plot data on a **Dixon plot** ($1/\text{velocity}$ vs. [**biperiden**]) at multiple substrate concentrations. Parallel lines indicate an uncompetitive mechanism. Calculate K_i from the plot: $\text{Slope} = 1/V_{\text{max}} \times K_i$.

Protocol: In Vivo Efficacy for Alcohol Use Disorder [7]

This method assesses **biperiden**'s effect on alcohol-seeking behavior in rodent models.

- **Key Steps:**
 - **Animal Subjects:** Use male Long Evans rats (e.g., 250-300 g), housed under a controlled 12-hour inverted light/dark cycle.
 - **Ethanol Self-Administration Training:** Train rats to self-administer ethanol under a Fixed Ratio 1 (FR1) schedule in operant chambers.
 - **Drug Administration:** Administer **biperiden** via intraperitoneal (i.p.) injection at doses such as 5 and 10 mg/kg.
 - **Progressive Ratio (PR) Testing:** After administration, subject rats to a PR schedule where the response requirement to receive an ethanol reward increases progressively.
 - **Primary Outcome Measures:**
 - **Active Lever Presses:** Number of presses on the lever delivering ethanol.
 - **Breakpoint:** The final response ratio completed (indicator of motivation).

Key Precautions and Safety

- **Contraindications:** Narrow-angle glaucoma, bowel obstruction, megacolon, myasthenia gravis, or allergy [4].
- **Common Side Effects:** Dry mouth, blurred vision, drowsiness, constipation, difficulty urinating [5] [4].
- **Serious Adverse Effects:** Anxiety, hallucinations, confusion, irregular heartbeat, seizures [1] [4].

- **Drug Interactions:** Use cautiously with other anticholinergics, CNS depressants (alcohol), and tricyclic antidepressants [4].

Biperiden remains an important muscarinic antagonist with a well-defined clinical profile and growing potential for repurposing. Its emerging non-motor effects and novel mechanisms beyond muscarinic antagonism present promising avenues for future research and therapeutic development.

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